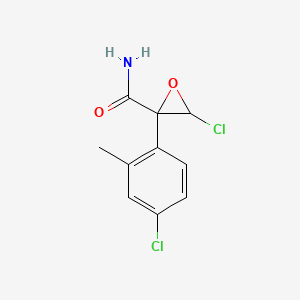
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol. This compound is characterized by the presence of a chlorinated oxirane ring and a carboxamide group attached to a chlorinated methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with an appropriate epoxide precursor under controlled conditions . The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The presence of the oxirane ring allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorinated phenyl ring enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparación Con Compuestos Similares
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide can be compared with similar compounds such as:
3-Chloro-2-(4-methylphenyl)indazole: This compound has a similar chlorinated phenyl ring but differs in the presence of an indazole ring instead of an oxirane ring.
4-Chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated methylphenyl structure but has a different functional group (phenoxyacetic acid) instead of an oxirane carboxamide.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Propiedades
Número CAS |
23474-41-1 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
3-chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-4-6(11)2-3-7(5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
Clave InChI |
WMYXMCBISNXBSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C2(C(O2)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
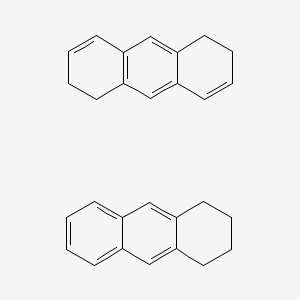
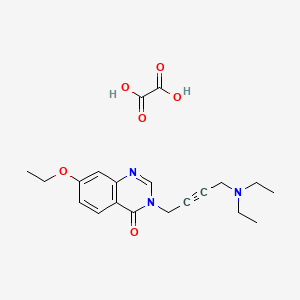
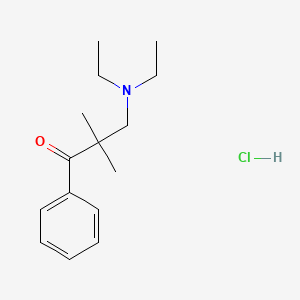
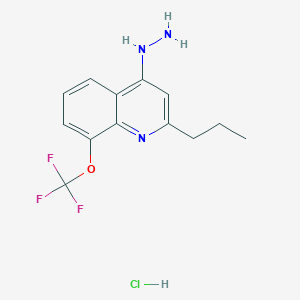
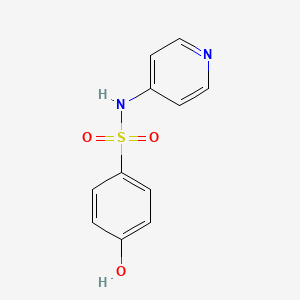
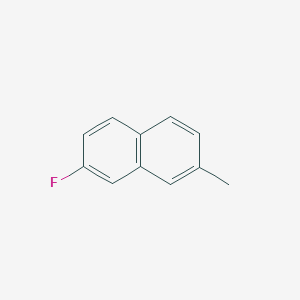

![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)

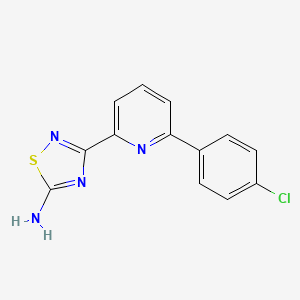
![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
